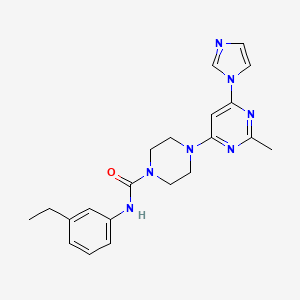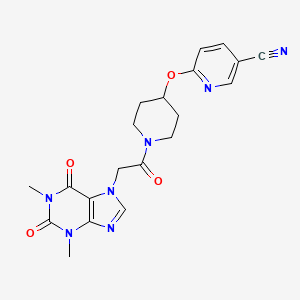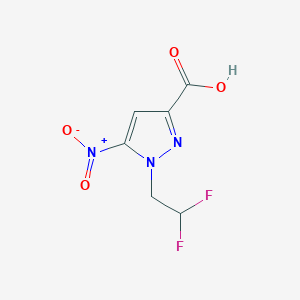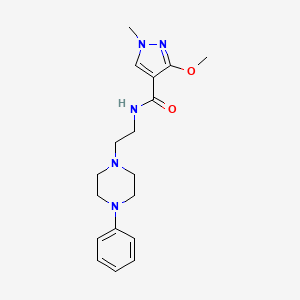
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.479. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been synthesized as a side product during the production of an antitubercular agent, with its crystal and molecular structures reported, highlighting its significance in the field of medicinal chemistry (Richter et al., 2023).
Alternative Synthesis Routes
- Research has explored alternative routes to synthesize related compounds, demonstrating the ongoing interest in developing efficient synthetic methods for such complex molecules (Shahinshavali et al., 2021).
Application in Cancer Research
- Compounds with similar structures have been evaluated for their anti-proliferative activities against human breast cancer and kidney cells, highlighting the potential therapeutic applications of these compounds in oncology (Parveen et al., 2017).
Antimycobacterial Activity
- Studies on derivatives of similar compounds have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Lv et al., 2017).
Antimicrobial and Antifungal Properties
- Various derivatives have been synthesized and screened for their in vitro antimicrobial and antifungal activities, indicating the compound's potential in developing new antimicrobial agents (Rajkumar et al., 2014).
Anticancer Activity
- Related compounds have been synthesized and evaluated for their anticancer activity, showing potential therapeutic applications in treating various cancer types (Kumar et al., 2013).
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-3-17-5-4-6-18(13-17)25-21(29)27-11-9-26(10-12-27)19-14-20(24-16(2)23-19)28-8-7-22-15-28/h4-8,13-15H,3,9-12H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICWCQRWSIQATR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CN=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride](/img/structure/B2380385.png)
![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)
![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)
![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)




![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)
![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)